Indospicine
Overview
Description
Indospicine is a non-proteinogenic amino acid found in certain species of the Indigofera plant. It is structurally similar to arginine but contains an amidine group instead of the guanidine group found in arginine. This compound is known for its hepatotoxic properties, causing liver damage and reproductive issues in mammals, particularly in dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indospicine can be synthesized from L-homoserine lactone through a series of chemical reactions. The key steps include a zinc-mediated Barbier reaction with acrylonitrile and a Pinner reaction to introduce the amidine moiety .
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details are limited.
Substitution: The compound can participate in substitution reactions, particularly involving its amino and amidine groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents such as sodium borohydride can be employed.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation may yield compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction typically results in simpler amine derivatives.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the reagents used
Scientific Research Applications
Indospicine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of amidine-containing amino acids.
Biology: Investigated for its toxicological effects on various animal species.
Medicine: Studied for its potential role in causing liver damage and reproductive issues, particularly in veterinary medicine.
Industry: Monitored in the meat industry to prevent secondary poisoning of pets from contaminated meat .
Mechanism of Action
Indospicine exerts its toxic effects primarily by inhibiting arginase, an enzyme involved in the urea cycle. This inhibition leads to the accumulation of ammonia and other toxic metabolites in the liver, causing hepatotoxicity. The compound also interferes with protein synthesis by competing with arginine, further contributing to its toxic effects .
Comparison with Similar Compounds
Arginine: Structurally similar but contains a guanidine group instead of an amidine group.
Canavanine: Another toxic amino acid found in certain legumes, similar in its ability to interfere with protein synthesis.
Uniqueness: Indospicine is unique due to its specific amidine group, which is not commonly found in naturally occurring amino acids. This structural feature contributes to its distinct toxicological profile and its ability to inhibit arginase .
Properties
IUPAC Name |
(2S)-2,7-diamino-7-iminoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILQDLDAWPQMEL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=N)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=N)N)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167659 | |
Record name | Indospicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16377-00-7 | |
Record name | Indospicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16377-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indospicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indospicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOSPICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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